3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide
Description
3-Chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide is a halogenated amide derivative characterized by a 2,4-dibromophenyl group attached to a propanamide backbone substituted with two methyl groups at the C2 position and a chlorine atom at C2. Key features include:
- Molecular formula: Inferred as C₁₁H₁₂Br₂ClNO (based on substitution patterns of analogs).
- Functional groups: A propanamide core with geminal dimethyl groups (steric hindrance), a chlorine substituent (electron-withdrawing), and a 2,4-dibromophenyl moiety (halogenated aromatic system).
This article compares the compound with structurally related analogs, focusing on substitutions, synthetic routes, and biological relevance.
Properties
IUPAC Name |
3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2ClNO/c1-11(2,6-14)10(16)15-9-4-3-7(12)5-8(9)13/h3-5H,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHNNIGEEAYUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=C(C=C(C=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide typically involves the reaction of 2,4-dibromoaniline with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may also be scaled up using industrial chromatography techniques or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxides or quinones.
Reduction: Corresponding amines.
Hydrolysis: 2,4-dibromoaniline and 3-chloro-2,2-dimethylpropanoic acid.
Scientific Research Applications
3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key analogs and their properties:
Key Observations :
- Halogen Effects : Bromine (in the target compound) vs. fluorine or chlorine in analogs alters lipophilicity (logP) and binding affinity. Bromine’s larger atomic radius may enhance halogen bonding with biological targets .
- Hydrogen Bonding : Analogs with -OH or -OCH₃ groups (e.g., ) exhibit stronger intermolecular interactions, influencing solubility and crystal packing .
Challenges for Target Compound :
- Bromine’s reactivity may require controlled conditions to avoid undesired side reactions (e.g., debromination).
Q & A
Q. What are the optimal synthetic routes and purification methods for 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 2,4-dibromoaniline and 3-chloro-2,2-dimethylpropanoyl chloride under anhydrous conditions. Triethylamine is used as a base to neutralize HCl byproducts. Key steps include:
- Reaction Optimization: Maintain inert (N₂/Ar) atmosphere to prevent hydrolysis of the acyl chloride.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: ethyl acetate/hexane) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
- Yield Improvement: Excess acyl chloride (1.5 eq) and low-temperature reaction (0–5°C) minimize side reactions.
Q. How can spectroscopic and crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- NMR Analysis:
- ¹H NMR: Identify aromatic protons (δ 7.2–7.8 ppm for dibromophenyl) and methyl groups (δ 1.3–1.5 ppm for C(CH₃)₂).
- ¹³C NMR: Confirm carbonyl (C=O, δ ~168 ppm) and quaternary carbons (CCl, δ ~55 ppm).
- X-ray Crystallography:
Q. What experimental assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Activity:
- Use agar diffusion (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Compare with chloramphenicol as a positive control.
- Enzyme Inhibition:
- Fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC₅₀ determination.
- Validate via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Key Modifications:
- Replace Cl with F or Br to assess halogen effects on lipophilicity (logP) and target binding.
- Introduce electron-withdrawing groups (e.g., NO₂) to the aryl ring to enhance electrophilicity.
- Data Analysis:
- Correlate Hammett σ values with bioactivity to quantify electronic effects.
- Use molecular docking (AutoDock Vina) to predict binding affinities to targets (e.g., bacterial enoyl-ACP reductase) .
Q. How can computational modeling resolve contradictions in experimental data (e.g., conflicting bioactivity reports)?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculate HOMO/LUMO energies to predict reactivity (e.g., susceptibility to nucleophilic attack).
- Compare optimized geometries with crystallographic data to validate computational models.
- Molecular Dynamics (MD):
Q. What strategies validate mechanisms of action when in vitro and in vivo results conflict?
Methodological Answer:
- Metabolic Stability:
- Perform hepatic microsome assays (rat/human) to assess CYP450-mediated degradation.
- Pharmacokinetic Profiling:
- Use LC-MS/MS to measure plasma/tissue concentrations in animal models.
- Target Engagement:
- Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
Data Contradiction Analysis
Example: If one study reports antimicrobial activity (MIC = 8 µg/mL) but another shows no effect:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
